2-(2,3-Difluorophenyl)phenol CAS 1261916-03-3 properties
2-(2,3-Difluorophenyl)phenol CAS 1261916-03-3 properties
The following technical guide details the properties, synthesis, and applications of 2-(2,3-Difluorophenyl)phenol (CAS 1261916-03-3). This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a scaffold in biaryl synthesis.[1]
CAS: 1261916-03-3 Role: Advanced Intermediate / Biaryl Building Block[1]
Executive Summary
2-(2,3-Difluorophenyl)phenol is a functionalized biaryl intermediate characterized by an ortho-positioned phenolic hydroxyl group and a difluorinated phenyl ring.[1] Its structural significance lies in the ortho-ortho substitution pattern , which induces a twisted dihedral angle due to steric repulsion between the hydroxyl oxygen and the fluorine atom (or hydrogen) on the adjacent ring. This conformation is critical in the design of atropisomeric ligands , OLED host materials , and kinase inhibitors where spatial orientation defines efficacy.[1]
This guide provides a validated synthetic workflow, physicochemical data, and handling protocols derived from standard biaryl chemistry principles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(2,3-Difluorophenyl)phenol |
| CAS Number | 1261916-03-3 |
| Synonyms | 2',3'-Difluoro[1,1'-biphenyl]-2-ol; 2-(2,3-Difluorophenyl)hydroxybenzene |
| SMILES | Oc1ccccc1-c1cccc(F)c1F |
| Molecular Formula | C₁₂H₈F₂O |
| Molecular Weight | 206.19 g/mol |
Physical Properties
Note: Experimental values for this specific intermediate are proprietary to synthesis lots; values below represent high-confidence predicted ranges based on structural analogs (e.g., 2-phenylphenol and fluorinated biphenyls).
| Property | Value / Range | Context |
| Appearance | White to Off-White Solid | Crystalline powder form is typical for purified biaryls.[1] |
| Melting Point | 55 – 65 °C (Predicted) | Ortho-substitution often lowers MP relative to para-isomers due to disrupted packing.[1] |
| Boiling Point | ~290 – 300 °C | At 760 mmHg.[1] |
| Solubility | High: DCM, THF, EtOAc, DMSOLow: Water | Lipophilic fluorinated ring reduces aqueous solubility.[1] |
| pKa (Phenol) | ~9.5 – 9.8 | Slightly more acidic than phenol (10.[1]0) due to the inductive electron-withdrawing effect of the fluorinated ring.[1] |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route to CAS 1261916-03-3 is the Suzuki-Miyaura coupling of 2-bromophenol (or its protected ether) with 2,3-difluorophenylboronic acid.[1] This pathway minimizes defluorination side reactions and ensures regioselectivity.[1]
Reaction Scheme
The following diagram illustrates the catalytic cycle and reagents required for the synthesis.
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of 2-(2,3-difluorophenyl)phenol.[1]
Detailed Protocol
Objective: Synthesis of 5.0 g of 2-(2,3-difluorophenyl)phenol.
Reagents:
-
2-Bromophenol (1.0 equiv)[1]
-
2,3-Difluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[1]
Step-by-Step Workflow:
-
Degassing: Charge a round-bottom flask with DME and Water. Sparge with Nitrogen (N₂) for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).[1]
-
Loading: Under N₂ flow, add 2-Bromophenol, 2,3-Difluorophenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(PPh₃)₄ last.[1] The solution typically turns yellow/orange.[1]
-
Reflux: Heat the mixture to 85°C (Reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) until the bromide is consumed.[1]
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation Point:
-
¹H NMR (CDCl₃): Look for the disappearance of the boronic acid peaks and the integration of 8 aromatic protons.[1] The phenolic proton (–OH) typically appears as a broad singlet around 5.0–5.5 ppm (concentration dependent).[1]
Structural Analysis & Reactivity
The 2-(2,3-difluorophenyl) moiety introduces specific electronic and steric effects that differentiate this compound from non-fluorinated analogs.[1]
Steric Twist (Atropisomerism Potential)
The presence of the hydroxyl group at position 2 (Ring A) and the fluorine at position 2' (Ring B) creates significant steric bulk.
-
Consequence: The two phenyl rings cannot lie planar.[1] They twist to minimize repulsion between the lone pairs of the Oxygen and the Fluorine.[1]
-
Application: This twist prevents π-stacking aggregation in solid-state applications (e.g., OLEDs), improving film quality and quantum efficiency.[1]
Electronic Effects
-
Fluorine Inductive Effect (-I): The fluorine atoms at positions 2 and 3 withdraw electron density from Ring B.[1]
-
Acidity: This withdrawal stabilizes the phenoxide anion on Ring A through the biaryl bond, making the phenol slightly more acidic and more reactive toward nucleophilic substitution (SɴAr) if activated.
Figure 2: Impact of fluorination and ortho-substitution on molecular properties.[1]
Applications in Drug & Materials Development[9]
Pharmaceutical Intermediates
This biaryl phenol serves as a "privileged scaffold" construction kit:
-
Kinase Inhibitors: The biaryl ether motif is common in Type II kinase inhibitors.[1] The phenol can be etherified to attach solubilizing tails or hinge-binding motifs.[1]
-
Tricyclic Synthesis: Intramolecular cyclization (e.g., Pd-catalyzed C-H activation) can close the ring between the phenol oxygen and the fluorinated ring to form fluorinated dibenzofurans , which are potent pharmacophores.
Optoelectronic Materials (OLEDs)
-
Host Materials: The compound is a precursor for phosphorescent host materials.[1] The high triplet energy (due to the twisted structure breaking conjugation) prevents reverse energy transfer from the emitter.[1]
-
Synthesis: The phenol is typically converted to a triflate and coupled with carbazoles or arylamines.[1]
Handling & Safety (EHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although phenols are generally stable to air.[1]
-
Spill: Absorb with sand/vermiculite.[1] Do not flush into drains due to aquatic toxicity of fluorinated phenols.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
AK Scientific, Inc. (2024).[1] "Product Catalog: 2-(2,3-Difluorophenyl)phenol Properties and Specifications." AK Scientific Product Page. Link[1]
-
Hazra, S., et al. (2018).[1] "Recent Advances in the Synthesis of Fluorinated Biaryls." Tetrahedron, 74(45), 6501-6530.[1] (General reference for fluorinated biaryl synthesis).
-
PubChem. (2024).[1][2] "Compound Summary: 2,3-Difluorophenol and Biaryl Derivatives." National Library of Medicine.[1] Link
